molecular formula C13H10ClN3O5S B11484572 N-(1,3-benzodioxol-5-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11484572
M. Wt: 355.75 g/mol
InChI Key: ACSINRMTCVXVAI-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzodioxole ring, a chlorinated pyrimidine moiety, and a methanesulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Chlorination of Pyrimidine: The pyrimidine ring is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the chlorinated pyrimidine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Properties

Molecular Formula

C13H10ClN3O5S

Molecular Weight

355.75 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H10ClN3O5S/c1-23(19,20)13-15-5-8(14)11(17-13)12(18)16-7-2-3-9-10(4-7)22-6-21-9/h2-5H,6H2,1H3,(H,16,18)

InChI Key

ACSINRMTCVXVAI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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